N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at position 2 and a 4-fluorophenylsulfonamide moiety at position 5. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C16H14FN3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H14FN3O2S/c17-11-3-6-13(7-4-11)23(21,22)20-12-5-8-14-15(9-12)19-16(18-14)10-1-2-10/h3-10,20H,1-2H2,(H,18,19) |
InChI Key |
LPNQJDUOXMPCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound features a sulfonamide functional group along with a 4-fluorobenzene substituent, which enhances its pharmacological properties. The following article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Benzimidazole Moiety : Confers significant biological activity and can undergo electrophilic substitutions.
- Cyclopropyl Group : Enhances the structural diversity and potential interactions with biological targets.
- Sulfonamide Group : Known for its reactivity and ability to participate in various biological processes.
Kinase Inhibition
Research indicates that this compound is particularly effective in inhibiting the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.
The inhibition of mTOR leads to:
- Reduced Cell Proliferation : Inhibition of signaling pathways that promote tumor growth.
- Increased Apoptosis : Enhanced programmed cell death in cancer cells.
Comparative Activity with Related Compounds
The following table summarizes the biological activities of this compound compared to other benzimidazole derivatives:
| Compound Name | mTOR Inhibition | Cytotoxicity (IC50) | Antiproliferative Activity |
|---|---|---|---|
| This compound | High | 30 µM | Yes |
| 2-Aminobenzimidazole Derivative A | Moderate | 50 µM | Yes |
| 2-Aminobenzimidazole Derivative B | Low | >100 µM | No |
Case Studies
- Cancer Cell Lines : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was evaluated through MTT assays, demonstrating a dose-dependent response.
- Animal Models : Preliminary in vivo studies using rodent models have indicated that administration of this compound leads to reduced tumor growth compared to control groups. The results suggest potential for further development as an anti-cancer agent.
Interaction Studies
Interaction studies have demonstrated that this compound effectively inhibits mTOR activity, impacting downstream signaling pathways involved in cell growth and metabolism. Further investigations are required to explore its interactions with other kinases and assess potential off-target effects, which could inform its safety profile and therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key features of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives from the evidence:
*Calculated molecular formula based on structural analysis.
Key Observations :
- Triazole-based analogs (e.g., ) introduce additional hydrogen-bonding sites .
- Substituent Effects : The 4-fluorophenyl group is common in the target compound, 4h, and 12c, suggesting a preference for electron-withdrawing substituents to modulate electronic properties. Bulky groups (e.g., naphthyl in compound 14) correlate with higher melting points due to enhanced crystal packing .
- Melting Points : Chalcone derivatives (4h) exhibit higher melting points (>170°C) compared to indene-based compounds (12c, ~115°C), likely due to extended conjugation and intermolecular hydrogen bonding from the hydroxyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
